MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone Methoxysuccinyl-Ala-Ala-Pro-Val chloromethyl ketone is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Val by conversion of the terminal carboxy group to the corresponding chloromethyl ketone. It has a role as an EC 3.4.21.37 (leukocyte elastase) inhibitor. It is an alpha-chloroketone, a tripeptide and a methyl ester. It derives from a succinic acid.
Brand Name: Vulcanchem
CAS No.: 65144-34-5
VCID: VC0005817
InChI: InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1
SMILES: CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Molecular Formula: C22H35ClN4O7
Molecular Weight: 503 g/mol

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone

CAS No.: 65144-34-5

Cat. No.: VC0005817

Molecular Formula: C22H35ClN4O7

Molecular Weight: 503 g/mol

* For research use only. Not for human or veterinary use.

MeOSuc-Ala-Ala-Pro-Val-Chloromethylketone - 65144-34-5

Specification

Description Methoxysuccinyl-Ala-Ala-Pro-Val chloromethyl ketone is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Val by conversion of the terminal carboxy group to the corresponding chloromethyl ketone. It has a role as an EC 3.4.21.37 (leukocyte elastase) inhibitor. It is an alpha-chloroketone, a tripeptide and a methyl ester. It derives from a succinic acid.
CAS No. 65144-34-5
Molecular Formula C22H35ClN4O7
Molecular Weight 503 g/mol
IUPAC Name methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Standard InChI InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1
Standard InChI Key PJGDFLJMBAYGGC-XLPNERPQSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)NC(=O)CCC(=O)OC
SMILES CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Canonical SMILES CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Appearance White solidPurity:≥98% by TLC

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